molecular formula C16H23NO5 B558354 Boc-O-benzyl-L-beta-homoserine CAS No. 218943-31-8

Boc-O-benzyl-L-beta-homoserine

Cat. No. B558354
M. Wt: 309,36 g/mole
InChI Key: BNSXKDBZQDOLAL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .


Molecular Structure Analysis

The molecular structure of Boc-O-benzyl-L-beta-homoserine can be represented by the SMILES string CC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group.


Physical And Chemical Properties Analysis

Boc-O-benzyl-L-beta-homoserine is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .

Scientific Research Applications

  • Dual Protection of Amino Functions

    • Application : This compound can be used for the dual protection of amino functions, particularly in the synthesis of multifunctional targets .
    • Method : The Boc-group (tert-butyl carbamate) is used for the protection of the amino function. This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Results : The use of Boc-groups facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Synthesis of L-β-homoserine-derived β 2,3 -amino acids

    • Application : Boc-O-benzyl-L-beta-homoserine is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids .
    • Method : The compound is used in β-alkylation processes to produce peptides containing these amino acids .
    • Results : The resulting β 2,3 -amino acids can be used in various biochemical applications .
  • Chromatography or Mass Spectrometry

    • Application : This compound could potentially be used in chromatography or mass spectrometry applications .
    • Method : The specific methods of application would depend on the exact experimental setup and the objectives of the research .
    • Results : The results obtained can vary depending on the exact experimental conditions .
  • Peptide Synthesis

    • Application : Boc-O-benzyl-L-beta-homoserine is used in peptide synthesis .
    • Method : The compound is used in the synthesis of peptides, which are chains of amino acids linked by peptide bonds .
    • Results : The resulting peptides can be used in various biochemical applications .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-L-beta-homoserine

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